N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a difluoromethyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,5-dimethylpyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Introduction of the difluoromethyl group: Difluoromethylation can be performed using various reagents and methods, including metal-based methods and radical chemistry.
Final assembly: The final compound is obtained by coupling the difluoromethylated pyrazole with 2,5-dimethylpyrazol-3-amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,5-dimethylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole derivatives with additional functional groups, while reduction may produce simpler pyrazole derivatives.
Scientific Research Applications
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,5-dimethylpyrazol-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,5-dimethylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle, thereby disrupting energy production in pathogenic organisms . The difluoromethyl group enhances the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Another pyrazole derivative with similar structural features and biological activities.
Difluoromethylated pyrazoles: A class of compounds with various applications in chemistry and biology.
Uniqueness
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,5-dimethylpyrazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14ClF2N5 |
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Molecular Weight |
277.70 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5.ClH/c1-7-5-9(16(2)15-7)13-6-8-3-4-14-17(8)10(11)12;/h3-5,10,13H,6H2,1-2H3;1H |
InChI Key |
CVVYVNOJLCNEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC=NN2C(F)F)C.Cl |
Origin of Product |
United States |
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